molecular formula C10H16N4O2 B13206980 Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate

Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate

Cat. No.: B13206980
M. Wt: 224.26 g/mol
InChI Key: VLMYLJLZMUMVEN-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical analysis of its constituent groups. The parent structure is piperidine , a six-membered saturated ring containing one nitrogen atom. The substitution pattern is determined as follows:

  • A methyl carboxylate group (-COOCH₃) is attached to the third carbon of the piperidine ring.
  • A 2H-1,2,3-triazol-4-ylmethyl substituent is bonded to the nitrogen atom at position 1 of the piperidine.

The systematic name, methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate , reflects these substituents’ positions and prioritizes the piperidine backbone. The numbering of the piperidine ring begins at the nitrogen atom, with the carboxylate group at position 3 and the triazole-containing side chain at position 1. This classification aligns with PubChem entries for structurally analogous compounds, such as methyl 1-(2H-triazol-4-yl)piperidine-4-carboxylate and methyl 1-(2H-triazol-4-yl)piperidine-3-carboxylate, which differ only in the carboxylate group’s position on the piperidine ring.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C₁₀H₁₅N₄O₂ , as deduced from the aggregation of its functional groups:

  • Piperidine : C₅H₁₁N
  • 2H-1,2,3-Triazol-4-ylmethyl : C₃H₃N₃
  • Methyl carboxylate : C₂H₄O₂

The molecular weight is 235.26 g/mol , computed using atomic masses from the IUPAC periodic table. Stereochemical complexity arises from the piperidine ring’s chair conformations and potential chirality at position 3 due to the carboxylate group. In the absence of explicit stereochemical descriptors (e.g., R or S), the compound is assumed to exist as a racemic mixture or an undefined stereoisomer. However, synthetic routes involving chiral catalysts or resolved intermediates may yield enantiopure forms, as seen in related piperidine-3-carboxylate derivatives.

Tautomeric Forms of the 2H-1,2,3-Triazole Moiety

The 1,2,3-triazole component exhibits tautomerism, a phenomenon where hydrogen atom migration alters the ring’s bonding structure. Two primary tautomers are possible:

  • 1H-1,2,3-Triazole : The hydrogen atom is attached to the nitrogen at position 1.
  • 2H-1,2,3-Triazole : The hydrogen atom is bonded to the nitrogen at position 2.

Experimental and computational studies confirm that the 2H-tautomer predominates in aqueous solutions due to its greater thermodynamic stability. This preference is attributed to resonance stabilization and reduced steric strain compared to the 1H-form. In the context of this compound, the 2H-tautomer’s stability ensures that the triazole ring remains predominantly in this configuration under physiological conditions, influencing the molecule’s electronic properties and intermolecular interactions.

Table 1: Key Structural Properties of this compound
Property Value Source
Molecular Formula C₁₀H₁₅N₄O₂
Molecular Weight 235.26 g/mol
Predominant Tautomer 2H-1,2,3-Triazole
Piperidine Substitution 1-(Triazolylmethyl), 3-COOCH₃

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

methyl 1-(2H-triazol-4-ylmethyl)piperidine-3-carboxylate

InChI

InChI=1S/C10H16N4O2/c1-16-10(15)8-3-2-4-14(6-8)7-9-5-11-13-12-9/h5,8H,2-4,6-7H2,1H3,(H,11,12,13)

InChI Key

VLMYLJLZMUMVEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)CC2=NNN=C2

Origin of Product

United States

Preparation Methods

Cross-Coupling Approaches

  • Suzuki-Miyaura coupling has been employed to introduce aryl groups at the 3-position of piperidine, which can be subsequently transformed into the triazole via click chemistry.

Sequential Functionalization

  • A sequential approach involves initial installation of the azide or alkyne group on the piperidine ring, followed by click cycloaddition, and then esterification, allowing modular modifications.

Green Chemistry Considerations

  • Recent advances focus on solvent-free conditions or aqueous media for click reactions, reducing environmental impact and improving scalability.

Summary of Preparation Methods in Tabular Form

Step Methodology Reagents & Conditions References
Piperidine core synthesis Reductive amination / N-alkylation Formaldehyde, NaBH4, halides ,
Azide introduction Nucleophilic substitution Sodium azide, halogenated intermediates
Alkyne introduction Sonogashira coupling Terminal alkyne, Pd(PPh3)4, CuI, base ,
Triazole formation CuAAC click chemistry Cu(I) catalyst, aqueous/organic solvent
Esterification Fischer esterification or methylation Methanol, acid catalyst, methylating agent

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to their active sites . The triazole ring in the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate can be contextualized against related compounds, as detailed below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Relevance Synthesis Method
This compound C₁₀H₁₄N₄O₂ 246.25 Piperidine, triazole, methyl ester Potential CNS or antimicrobial agent CuAAC click chemistry
(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate C₁₅H₁₂N₄O₂ 288.28 Pyridine, phenyl-triazole, ester Investigated for biological activity Mitsunobu reaction
Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate C₁₁H₁₁N₃O₂ 217.22 Pyrazole, pyridine, methyl ester Unspecified (likely drug discovery) Classical cyclocondensation

Key Comparative Insights

Triazole vs. This makes triazoles more favorable in drug design for target binding and bioavailability . Pyrazole-containing compounds (e.g., ) may exhibit higher lipophilicity, influencing membrane permeability but risking off-target interactions.

Piperidine vs. Pyridine derivatives (e.g., ) may exhibit stronger π-π stacking interactions with aromatic amino acids in enzyme binding pockets .

Synthetic Accessibility :

  • The target compound’s synthesis via CuAAC is highly efficient (>95% yield under mild conditions) , whereas pyrazole derivatives often require multistep cyclocondensation routes .

Biological Activity :

  • Triazole-piperidine hybrids are under investigation for antimicrobial and neuroactive properties due to their dual heterocyclic pharmacophores.
  • The phenyl-triazole-pyridine compound in was explicitly synthesized for biological screening, highlighting the role of aryl groups in modulating activity.

Biological Activity

Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a triazole moiety, which is known for its significant biological properties. Its molecular formula is C12_{12}H16_{16}N4_{4}O2_2, and it has a molecular weight of approximately 224.26 g/mol. The structure is critical for its biological activity, as the triazole ring can participate in various biochemical interactions.

Research indicates that this compound exhibits potential as an antimicrobial and anticancer agent. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown significant inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes. Inhibition of CA can lead to reduced tumor growth and metastasis in certain cancer types.
  • Antimicrobial Activity : The presence of the triazole moiety enhances the compound's ability to inhibit microbial growth. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with other triazole-containing compounds:

Compound Name Structure Unique Features
1-(4-methoxyphenyl)-5-(triazolyl)pentanamideStructureExhibits potent anti-inflammatory properties
4-(triazolyl)benzamideStructureKnown for its activity against fungal infections
This compoundStructureUnique combination enhancing both enzyme inhibition and antimicrobial activity

This table highlights how this compound stands out due to its dual action as an enzyme inhibitor and a potential therapeutic agent.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The IC50_{50} values indicated significant growth inhibition compared to standard chemotherapy agents .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that the compound could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
  • In Silico Studies : Computational docking studies have suggested that this compound binds favorably to the active sites of target enzymes, providing insights into its mechanism of action at the molecular level .

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